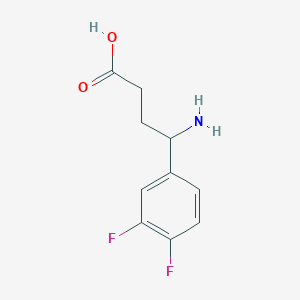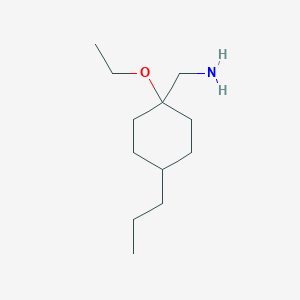![molecular formula C12H17NO2 B15325051 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine](/img/structure/B15325051.png)
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine is an organic compound that features a benzodioxin moiety attached to a butan-2-amine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine typically involves the alkylation of phenolic hydroxyl groups followed by amination. One common route starts with 2,3-dihydroxybenzoic acid, which undergoes alkylation to form the benzodioxin ring. Subsequent steps include azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification to yield the final amine product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing side reactions.
化学反应分析
Types of Reactions
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
科学研究应用
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of materials with specific electronic or optical properties.
作用机制
The mechanism of action for 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin moiety can engage in π-π interactions, while the amine group can form hydrogen bonds, facilitating binding to biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine: This compound features an imidazo[1,2-a]pyridine ring instead of a butan-2-amine chain.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: This compound has a carboxylic acid group instead of an amine group.
Uniqueness
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine is unique due to its specific combination of the benzodioxin moiety and the butan-2-amine chain. This structure provides distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine |
InChI |
InChI=1S/C12H17NO2/c1-9(13)2-3-10-4-5-11-12(8-10)15-7-6-14-11/h4-5,8-9H,2-3,6-7,13H2,1H3 |
InChI 键 |
YPVLHGGNPOLIFN-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CC2=C(C=C1)OCCO2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B15324978.png)

![7-Methoxy-2-azaspiro[4.4]nonane](/img/structure/B15324995.png)



![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B15325028.png)





